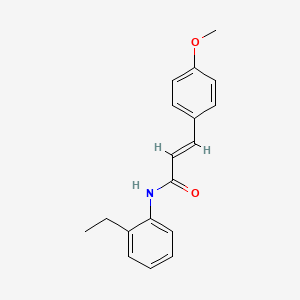

![molecular formula C18H24N4 B5554013 2-methyl-4-[(1S*,5R*)-1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl]pyrido[2,3-d]pyrimidine](/img/structure/B5554013.png)

2-methyl-4-[(1S*,5R*)-1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl]pyrido[2,3-d]pyrimidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of pyrido[2,3-d]pyrimidine derivatives, including compounds similar to the one , often involves multi-step chemical reactions starting from basic heterocyclic scaffolds. A common approach is the intermolecular aza-Wittig reaction followed by heterocyclization, as reported in the synthesis of various pyrido[2,3-d]pyrimidine derivatives by Okawa (1998). This method has been applied to synthesize a wide range of derivatives, showcasing the versatility of the synthesis process for this class of compounds (Okawa, 1998).

Molecular Structure Analysis

The molecular structure of pyrido[2,3-d]pyrimidine derivatives is characterized by the presence of a bicyclic system, where the pyrido[2,3-d]pyrimidine scaffold plays a central role. X-ray crystallographic analysis has been utilized to establish the structures of these compounds, providing insight into their molecular geometry and the conformation of substituents around the core structure. The crystal structure of a representative pyrido[2,3-d]pyrimidine derivative was determined, highlighting the structural characteristics of these molecules (Okawa, 1998).

科学的研究の応用

Antiviral Applications

Pyrimidine nucleosides, including structures related to 2-methyl-4-[(1S*,5R*)-1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl]pyrido[2,3-d]pyrimidine, have been studied for their antiviral properties. These compounds show promise in inhibiting the replication of human immunodeficiency virus (HIV) in cell cultures, indicating potential applications in HIV treatment (Herdewijn et al., 1988).

Antibacterial Applications

Some derivatives of pyrido[2,3-d]pyrimidine have demonstrated potent antibacterial activity, particularly against resistant strains like methicillin-resistant Staphylococcus aureus and vancomycin-resistant enterococci. These findings suggest potential applications in developing new antibiotics to combat resistant bacterial infections (Li et al., 1996).

Anti-Tumor and Anticancer Applications

Derivatives of pyrido[2,3-d]pyrimidines have shown potential as antitumor agents. Studies have revealed that certain compounds in this class can inhibit the growth of cancerous cells, indicating possible applications in cancer treatment (Gangjee et al., 1999).

Antifungal Applications

Pyrimidine derivatives have also exhibited antifungal properties. For instance, certain compounds have been effective against fungi like Aspergillus flavus, suggesting potential use in developing antifungal medications (Elkanzi & Bakr, 2020).

Tyrosine Kinase Inhibition

Some pyrimido[5,4-d]pyrimidine derivatives have been shown to inhibit the tyrosine kinase activity of the epidermal growth factor receptor (EGFR), which is significant in cancer research. These compounds could be useful in developing targeted therapies for cancers that overexpress EGFR (Rewcastle et al., 1997).

特性

IUPAC Name |

2-methyl-4-[(1S,5R)-1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl]pyrido[2,3-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N4/c1-12-20-15-14(6-5-7-19-15)16(21-12)22-11-18(4)9-13(22)8-17(2,3)10-18/h5-7,13H,8-11H2,1-4H3/t13-,18-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJOQPYGWWIEKOR-FZKQIMNGSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=CC=N2)C(=N1)N3CC4(CC3CC(C4)(C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NC2=C(C=CC=N2)C(=N1)N3C[C@@]4(C[C@H]3CC(C4)(C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-methyl-4-[(1S*,5R*)-1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl]pyrido[2,3-d]pyrimidine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4aR*,7aS*)-1-(cyclobutylcarbonyl)-4-[(1-methyl-1H-pyrazol-3-yl)carbonyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5553930.png)

![4-({4-[5-(1H-imidazol-1-ylmethyl)-4-methyl-4H-1,2,4-triazol-3-yl]piperidin-1-yl}carbonyl)morpholine](/img/structure/B5553937.png)

![3-chloro-4-fluoro-N-[2-(3-pyridinylamino)ethyl]-1-benzothiophene-2-carboxamide](/img/structure/B5553962.png)

![methyl 3-(3-{2-[hydroxy(diphenyl)acetyl]carbonohydrazonoyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoate](/img/structure/B5553966.png)

![N-{[1-(3-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-1-methyl-1H-indole-6-carboxamide](/img/structure/B5553980.png)

![5-{[4-(1-butyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-1H-1,2,3-benzotriazole](/img/structure/B5553987.png)

![N-(4-ethylphenyl)-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5553989.png)

![2-[5-(3-bromophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5553990.png)

![N-[5-(1H-indol-3-ylmethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5553996.png)

![N-{2-[4-(1-ethyl-1H-imidazol-2-yl)-1-piperidinyl]-2-oxoethyl}urea](/img/structure/B5553999.png)

![8-[(2'-methoxy-4-biphenylyl)carbonyl]-2-methyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5554003.png)

![N-{4-[4-methyl-5-(methylthio)-4H-1,2,4-triazol-3-yl]phenyl}-3-phenylpropanamide](/img/structure/B5554015.png)

![3,5-dichloro-N-{2-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]ethyl}-4-methylbenzamide](/img/structure/B5554026.png)